N-{3-[1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a furan-2-carbonyl group at position 1 and a thiophen-2-yl moiety at position 3. The phenyl ring at position 3 is further functionalized with a methanesulfonamide group.
The compound’s synthesis likely involves cyclocondensation of chalcone precursors with hydrazine derivatives, followed by sulfonylation, as inferred from analogous pyrazoline syntheses in the literature . Structural determination of such compounds typically employs X-ray crystallography using programs like SHELXL for refinement .
Properties
IUPAC Name |
N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-28(24,25)21-14-6-2-5-13(11-14)15-12-16(18-8-4-10-27-18)22(20-15)19(23)17-7-3-9-26-17/h2-11,16,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGCDCCBEBLSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of furan and thiophene groups through acylation and cyclization reactions. The final step involves the sulfonation of the phenyl group to introduce the methanesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the pyrazole ring can yield dihydropyrazoles.
Scientific Research Applications
Structural Characteristics
The compound features several key structural elements that contribute to its biological activity:
- Furan and Thiophene Rings : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.
- Dihydropyrazole Moiety : This structure is often associated with various pharmacological effects, enhancing the compound's potential as a therapeutic agent.
- Methanesulfonamide Group : This moiety is linked to enzyme inhibition, which is crucial for many therapeutic applications.
Biological Activities
Research indicates that N-{3-[1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exhibits several biological activities:
- Antimicrobial Activity : Compounds similar to this one have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.
- Anticancer Properties : The structural components suggest potential interactions with cellular pathways that regulate cell growth and apoptosis. Preliminary studies indicate that it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as a treatment for inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Case Study 1: Antimicrobial Activity
A study published in Molecules demonstrated that derivatives of methanesulfonamide compounds exhibited significant antibacterial activity against resistant strains of bacteria. The presence of the furan and thiophene rings was linked to enhanced activity against Gram-positive bacteria .
Case Study 2: Anticancer Properties
Research conducted on similar pyrazole derivatives indicated their ability to inhibit specific cancer cell lines. The study utilized docking simulations to predict interactions with proteins involved in cancer progression, suggesting that the compound could serve as a lead for developing anticancer agents .
Case Study 3: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of sulfonamide derivatives. The study found that certain compounds could inhibit pro-inflammatory cytokines, indicating a possible therapeutic role in treating chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{3-[1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
N-{3-[1-isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (CAS 851719-26-1)
- Substituents :
- Position 1: Isobutyryl group (versus furan-2-carbonyl).
- Position 5: 2-methylphenyl (versus thiophen-2-yl).
- Molecular Weight : 441.5 g/mol (vs. 443.9 g/mol for the target compound).
N-(2-(5-(2-chlorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS 923193-58-2)
- Substituents :
- Position 5: 2-chlorophenyl (versus thiophen-2-yl).
- Position 3: Phenyl ring attached at position 2 (vs. position 3 in the target compound).
- Molecular Weight : 443.9 g/mol (identical to the target compound).
- Key Differences :
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide
- Substituents :
- Position 1: 3-chlorophenylsulfonyl (vs. furan-2-carbonyl).
- Sulfonamide: Ethanesulfonamide (vs. methanesulfonamide).
- The 3-chlorophenylsulfonyl group may enhance electrophilicity, affecting reactivity and toxicity profiles .
Comparative Data Table
Pharmacological and Physicochemical Implications
- Thiophene vs.
- Sulfonamide Variations : Methanesulfonamide’s smaller size may improve solubility and membrane permeability relative to ethanesulfonamide .
- Furan-2-carbonyl vs. Isobutyryl : The furan ring’s oxygen atom could engage in hydrogen bonding, whereas isobutyryl’s alkyl chain may prioritize hydrophobic interactions .
Biological Activity
N-{3-[1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan ring, thiophene moiety, and a pyrazole core. Its molecular formula is with a molecular weight of 379.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₄S₂ |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 1797601-11-6 |
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The presence of the pyrazole moiety in this compound suggests potential efficacy against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating moderate to high cytotoxicity against human lung cancer (A549) and colon cancer (HT-29) cell lines, with values ranging from 193.93 µg/mL to over 200 µg/mL compared to standard chemotherapeutics like 5-fluorouracil .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is notable due to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have demonstrated that related pyrazole compounds exhibit IC50 values comparable to established anti-inflammatory drugs such as diclofenac sodium .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating broad-spectrum antimicrobial activity .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit COX enzymes and other inflammatory mediators.
- Induction of Apoptosis : Some studies suggest that pyrazole derivatives can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : The presence of heterocyclic structures may contribute to antioxidant properties, reducing oxidative stress in cells.
Study on Anticancer Activity
A study published in Nature reported that pyrazole derivatives had varying degrees of cytotoxicity against different cancer cell lines. The specific compound exhibited an IC50 value significantly lower than the control group for A549 cells, demonstrating its potential as a chemotherapeutic agent .
Research on Anti-inflammatory Effects
Another investigation highlighted the anti-inflammatory effects of related compounds in animal models. The results indicated a substantial reduction in paw swelling and inflammatory markers when treated with pyrazole derivatives compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
